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Abstract

Pexopiprant (AMG 853) is a potent, orally bioavailable small molecule that acts as a dual
antagonist of the prostaglandin D2 (PGD2) receptor 1 (DP1) and the chemoattractant receptor-
homologous molecule expressed on Th2 cells (CRTH2 or DP2). The rationale for developing a
dual antagonist was based on the central role of PGD2 in mediating allergic inflammatory
responses, with the hypothesis that blocking both of its receptors would provide a more
comprehensive therapeutic effect in diseases like asthma. This technical guide details the
discovery, preclinical development, and clinical evaluation of Pexopiprant, providing insights
into its pharmacological profile, experimental methodologies, and the outcomes of its clinical
investigation. While showing promise in preclinical studies, Pexopiprant ultimately did not
demonstrate efficacy in improving asthma symptoms or lung function in a Phase Il clinical trial,
highlighting the complexities of translating preclinical findings in this therapeutic area.

Introduction: The Rationale for DP1/DP2 Receptor
Antagonism

Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily from mast cells
upon allergic stimulation. It exerts its biological effects through two distinct G protein-coupled
receptors: the DP1 receptor and the DP2 receptor (CRTH2)[1]. The activation of these
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receptors orchestrates a cascade of inflammatory events central to the pathophysiology of
allergic diseases such as asthma and allergic rhinitis.

o DP1 Receptor: Activation of the DP1 receptor is primarily associated with vasodilation and
has been implicated in the regulation of immune responses.

o DP2 Receptor (CRTH2): The DP2 receptor is expressed on various immune cells, including
T helper 2 (Th2) cells, eosinophils, and basophils. Its activation promotes the chemotaxis
and activation of these cells, leading to the release of pro-inflammatory cytokines and the
amplification of the allergic inflammatory cascade.

Given the complementary roles of these two receptors in the allergic response, the
development of a dual antagonist was pursued with the expectation of a more profound
therapeutic benefit than targeting either receptor alone[1]. Pexopiprant was identified as a
potent dual antagonist of both DP1 and DP2 receptors.

Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis

Pexopiprant, chemically known as 2-(4-(4-(tert-butylcarbamoyl)-2-(2-chloro-4-
cyclopropylphenyl sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetic acid, was discovered
through the optimization of a series of phenylacetic acid derivatives[1]. The lead compound,
AMG 009, showed high affinity for the DP2 receptor but moderate affinity for the DP1 receptor.
The optimization process focused on improving the potency for the DP1 receptor while
maintaining the high affinity for the DP2 receptor[1].

A general synthetic scheme for Pexopiprant and related compounds is outlined below. The
synthesis involves the reaction of a substituted nitrobenzoyl chloride with an appropriate amine,
followed by displacement with a hydroxyphenylacetic acid derivative, reduction of the nitro
group, and subsequent sulfonylation and ester hydrolysis[1].

General Synthetic Scheme for Pexopiprant (AMG 853)
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Caption: High-level synthetic route to Pexopiprant.

In Vitro Pharmacology

The potency of Pexopiprant was evaluated through in vitro binding and functional assays.

Assay Type Receptor Species Cell Line IC50 (nM)
Radioligand

o DP2 (CRTH2) Human HEK-293 8
Binding
Radioligand

o DP1 Human HEK-293 35
Binding
PGD2-induced

Platelets Human - -

cAMP response
PGD2-induced
granulocyte Whole Blood Human - -

modulation

Data sourced
from Tocris
Bioscience and
Liu et al., 2010
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Radioligand Binding Assay (General Protocol): A competitive radioligand binding assay was
utilized to determine the affinity of Pexopiprant for the human DP1 and DP2 receptors. The
general protocol involved the use of HEK-293 cells stably expressing either the human DP1 or

DP2 receptor.
o Radioligand: [3H]-PGD2 was used as the radioligand.

o Assay Principle: The assay measures the ability of increasing concentrations of Pexopiprant
to displace the binding of a fixed concentration of [3H]-PGD2 to the receptors.

e Procedure (General Steps):

[e]

HEK-293 cell membranes expressing the target receptor were prepared.

o

Membranes were incubated with [3H]-PGD2 and varying concentrations of Pexopiprant in
a suitable buffer.

o

The reaction was allowed to reach equilibrium.

[¢]

Bound and free radioligand were separated via filtration.

[¢]

The amount of bound radioactivity was quantified using scintillation counting.

o Data Analysis: IC50 values were calculated by non-linear regression analysis of the
competition binding curves.

Note: Specific details regarding buffer composition, incubation times, and protein
concentrations were not available in the reviewed literature.

Functional Assays (General Description): Functional assays were conducted to assess the
antagonist activity of Pexopiprant. These included measuring the inhibition of PGD2-induced
cAMP response in human platelets and PGD2-induced down-modulation of CRTH2 on

granulocytes in human whole blood.

Note: Detailed protocols for these functional assays were not available in the reviewed
literature.
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Preclinical Pharmacokinetics

The pharmacokinetic profile of Pexopiprant was evaluated in rats and cynomolgus monkeys.

CL
. Dose . Vss
Species Route T1/2 (h) (mL/min/k F (%)
(mglkg) (LIkg)
g)
Rat 0.5 v 1.9 13 1.6 -
Rat 2 PO - - - 77
Cynomolgu
0.5 v 3.3 4.8 1.3 -
s Monkey
Cynomolgu
Y 9 PO - - 83
s Monkey
Data
sourced
from Liu et
al., 2010

Preclinical efficacy studies for DP2 receptor antagonists often utilize animal models of allergic
asthma, such as the ovalbumin-sensitized rat model. In these models, animals are sensitized to
an allergen (e.g., ovalbumin) and subsequently challenged to induce an asthma-like phenotype
characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.
The efficacy of the test compound is then evaluated by its ability to mitigate these inflammatory
responses. Pexopiprant was shown to inhibit PGD2-induced airway constriction in vivo.

Note: Specific details of the preclinical efficacy studies for Pexopiprant were not available in
the reviewed literature.

Clinical Development

Pexopiprant advanced into clinical development for the treatment of asthma.

Phase | Clinical Trials
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Phase | studies are typically conducted in healthy volunteers to assess the safety, tolerability,
and pharmacokinetic profile of a new drug candidate. While it is documented that Pexopiprant
was administered to healthy human subjects, detailed pharmacokinetic data from these Phase
| studies were not available in the reviewed literature.

Phase Il Clinical Trial (NCT00713083)

A Phase I, multicenter, randomized, double-blind, placebo-controlled study was conducted to
evaluate the efficacy and safety of Pexopiprant in adults with inadequately controlled,
moderate-to-severe asthma.

e Population: Adults with moderate-to-severe asthma who remained symptomatic despite
treatment with inhaled corticosteroids.

« Interventions: Patients were randomized to receive one of the following treatments for 12
weeks:

[e]

Placebo

(¢]

Pexopiprant 5 mg twice daily

[¢]

Pexopiprant 25 mg twice daily

o

Pexopiprant 100 mg twice daily

[e]

Pexopiprant 200 mg once daily

e Primary Endpoint: Change from baseline in the total Asthma Control Questionnaire (ACQ)
score at week 12.

e Secondary Endpoints: Included changes in FEV1, symptom scores, use of rescue
medication, and exacerbation rates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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